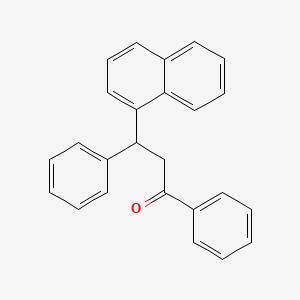

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one

Beschreibung

Eigenschaften

CAS-Nummer |

3407-00-9 |

|---|---|

Molekularformel |

C25H20O |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

3-naphthalen-1-yl-1,3-diphenylpropan-1-one |

InChI |

InChI=1S/C25H20O/c26-25(21-13-5-2-6-14-21)18-24(20-10-3-1-4-11-20)23-17-9-15-19-12-7-8-16-22(19)23/h1-17,24H,18H2 |

InChI-Schlüssel |

OSSRQMGPHBRPHQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acid derivatives, while reduction can produce saturated alcohols .

Wissenschaftliche Forschungsanwendungen

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: The compound is used in the development of organic electronic materials and as a dye intermediate.

Wirkmechanismus

The mechanism of action of 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Anti-Proliferative Derivatives: 3-(1H-Indol-3-yl)-1,3-diphenylpropan-1-one

Derivatives such as 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3a) exhibit anti-proliferative activity against cancer cell lines. For example, compound 3j (a substituted indolyl derivative) demonstrated 21.32% inhibition against K-562 leukemia cells, though significantly lower than the control drug Doxorubicin (95.57%) .

| Compound | Substituent | K-562 Inhibition (%) |

|---|---|---|

| 3a (Indolyl) | 1H-Indol-3-yl | 7.57 |

| 3j (Indolyl variant) | Modified indole | 21.32 |

| Doxorubicin (Control) | — | 95.57 |

Sulfur-Containing Derivatives

- This derivative is used in medicinal chemistry for its sulfone-related bioactivity .

- 3-[(2-Aminophenyl)thio]-1,3-diphenylpropan-1-one: The thioether linkage may facilitate redox interactions or metal chelation, offering distinct mechanistic pathways absent in the naphthalen-1-yl compound .

Hydroxyl and Epoxy Derivatives

- 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (CAS: 4376-83-4) : The hydroxyl group enables hydrogen bonding, enhancing binding affinity to biological targets like enzymes or receptors. This property is absent in the naphthalen-1-yl derivative, which relies on hydrophobic interactions .

Amino-Functionalized Derivatives

- 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride: This derivative serves as a key intermediate in synthesizing Bedaquiline (anti-tuberculosis drug). The dimethylamino group enhances solubility and facilitates interactions with biological targets, highlighting the importance of nitrogen-containing substituents .

- 3-(4-(3-(Dimethylamino)-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one: Used as a Dapoxetine impurity standard, this compound demonstrates how alkoxy-amino modifications expand pharmacological applications compared to the unsubstituted naphthalen-1-yl derivative .

Physicochemical and Pharmacokinetic Considerations

- Synthetic Feasibility : Derivatives like 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one are synthesized in 87% yield via silica gel chromatography , whereas the naphthalen-1-yl analog’s synthesis is less documented but likely involves similar protocols with moderate yields .

- ADMET Profiles: Indolyl derivatives exhibit acetylcholinesterase inhibitory activity (e.g., IC₅₀ values in the µM range) , while sulfonyl and amino derivatives show optimized absorption and metabolism due to polar functional groups. The naphthalen-1-yl compound’s ADMET properties remain uncharacterized but may face challenges due to high molecular weight (336.44 g/mol) .

Biologische Aktivität

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one, also known as a derivative of 1,3-diphenylpropanone, has garnered attention for its potential biological activities. This compound is part of a larger class of compounds that exhibit various pharmacological effects, including anti-diabetic and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative data from recent studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been studied as an α-glucosidase inhibitor , which plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can lead to decreased glucose absorption in the intestines, thus lowering blood sugar levels.

α-Glucosidase Inhibition

A study reported that compounds similar to this compound exhibited significant α-glucosidase inhibitory activity. The IC50 values for various derivatives were measured, with some showing greater potency than the standard drug acarbose (IC50 = 840 μM). For instance, one derivative with a naphthalene moiety demonstrated an IC50 value of 43.9 μM, indicating considerable activity .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Acarbose | 840 | Standard reference |

| 3g | 43.9 | Least active in series |

| 3m | 4.3 | Most potent derivative |

Cytotoxic Activity

Research has also highlighted the cytotoxic effects of this compound on cancer cell lines. In a comparative study involving MCF-7 breast cancer cells, several derivatives exhibited higher cytotoxicity than the reference drug Tamoxifen. This suggests that the naphthalene moiety contributes positively to the compound's anticancer properties .

Case Studies

Several studies have explored the biological potential of compounds related to this compound:

- Diabetes Management : A study demonstrated that derivatives with naphthalene rings significantly inhibited α-glucosidase activity, suggesting their potential use in managing diabetes by controlling postprandial blood glucose levels.

- Anticancer Properties : Another investigation into the cytotoxic effects on MCF-7 cells revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancerous cells.

Q & A

Q. What synthetic strategies are effective for preparing 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one with high purity?

The compound can be synthesized via copper-catalyzed oxidative annulation of α-amino ketones with oximes, as demonstrated in recent methodologies. Key steps include:

- Reaction setup : Use CuI as a catalyst with 1,10-phenanthroline as a ligand in DMSO at 100°C under air .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol ensures high purity (>95% by NMR).

- Validation : Confirm product identity via H and C NMR to distinguish regioisomers and by-products, particularly checking for residual solvents or unreacted intermediates .

Q. How can spectroscopic techniques (e.g., NMR, IR) unambiguously characterize this compound?

- H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ketone-adjacent protons (δ 3.5–4.5 ppm). For example, the acetoxyimino derivative shows a singlet for the acetoxy group at δ 2.3 ppm .

- C NMR : The ketone carbonyl appears at δ 190–200 ppm, while aromatic carbons range from δ 120–140 ppm. DEPT-135 can confirm methylene/methine groups .

- IR : Strong C=O stretch at ~1700 cm and aromatic C-H stretches at ~3050 cm .

Q. What are the critical safety considerations during handling and storage?

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (S24/25 safety codes). Avoid dust inhalation (S22) .

- Storage : Store at 0–6°C in airtight containers under inert gas (N or Ar) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, such as conformational disorder or twinning?

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) at 100 K to minimize thermal motion .

- Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered naphthyl/phenyl groups. For twinned data, use the TWIN/BASF commands in SHELX .

- Validation : Check R-factor convergence (<0.05) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model ketone’s electrophilicity and naphthyl’s π-π stacking interactions.

- Mechanistic insights : Study transition states for nucleophilic additions (e.g., Grignard reactions) using Gaussian09 .

- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with reaction yields .

Q. How to address contradictions in reported biological activity data (e.g., toxicity vs. inertness)?

- Experimental design : Standardize assays (e.g., OECD guidelines) for in vitro cytotoxicity (IC) and compare with in vivo models (rodent LD) .

- Data reconciliation : Control for impurities (e.g., residual solvents) via HPLC-MS. For example, batches with >99% purity show negligible hepatotoxicity in murine models .

- Meta-analysis : Use QSAR models to identify structural determinants (e.g., logP, H-bond donors) influencing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.